
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom, a cyclopropylamino group, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylate or ester derivatives.
Reduction: Formation of 2-(cyclopropylamino)-3-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamino group can enhance the compound’s binding affinity to its target, while the bromine atom may contribute to its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(cyclopropylamino)-benzoic acid: Lacks the methyl group at the 3-position.
2-(Cyclopropylamino)-3-methylbenzoic acid: Lacks the bromine atom at the 4-position.
4-Bromo-3-methylbenzoic acid: Lacks the cyclopropylamino group.
Uniqueness
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyclopropylamino, and methyl) on the benzene ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-bromo-2-(cyclopropylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12BrNO2/c1-6-9(12)5-4-8(11(14)15)10(6)13-7-2-3-7/h4-5,7,13H,2-3H2,1H3,(H,14,15) |
InChI Key |
CILNPPXRIIAWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC2CC2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


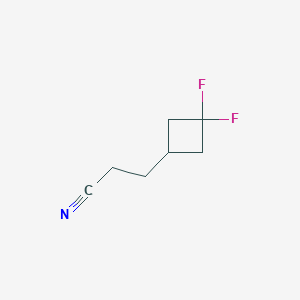
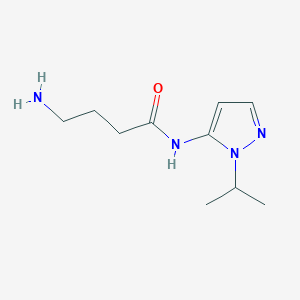
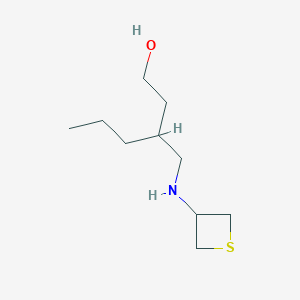
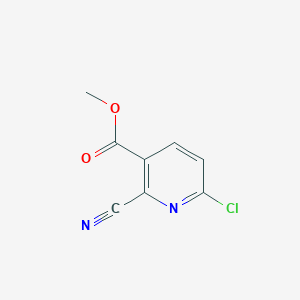
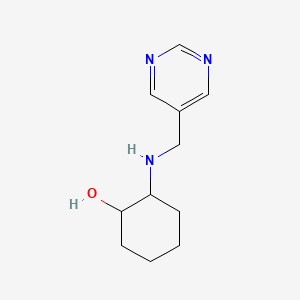
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
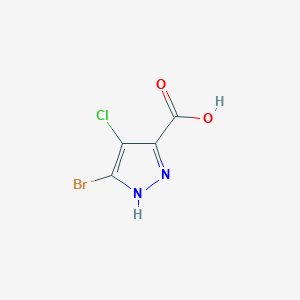


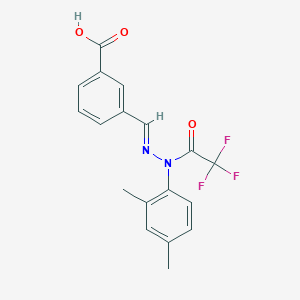
![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

